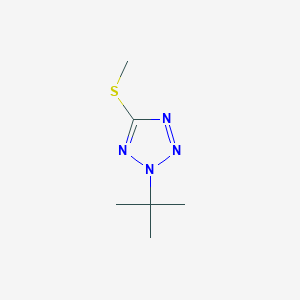
2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole is an organic compound that features a tetrazole ring substituted with a tert-butyl group and a methylsulfanyl group
Vorbereitungsmethoden
The synthesis of 2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole typically involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization with sodium azide. The reaction conditions often include the use of solvents such as dimethylformamide and temperatures ranging from 50°C to 100°C. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the tetrazole ring to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and bases such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in inflammatory pathways such as cyclooxygenase and lipoxygenase.
Medicine: Research is ongoing into its potential as an anti-cancer agent, as it has shown the ability to inhibit the growth of certain cancer cells.
Industry: It is used in the synthesis of other organic compounds and as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole involves its interaction with metal ions to form complexes that inhibit enzyme activity. The compound acts as an antioxidant, protecting cells from damage caused by reactive oxygen species. Its anti-cancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole can be compared with similar compounds such as:
2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole: This compound also contains a tert-butyl group and a methylsulfanyl group but has an oxadiazole ring instead of a tetrazole ring. It is used in similar applications, including as a ligand in coordination chemistry and as an enzyme inhibitor.
2-Tert-butyl-5-methylsulfanyl-thiophene: This compound features a thiophene ring and is used in organic synthesis and materials science.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
59772-98-4 |
|---|---|
Molekularformel |
C6H12N4S |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
2-tert-butyl-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C6H12N4S/c1-6(2,3)10-8-5(11-4)7-9-10/h1-4H3 |
InChI-Schlüssel |
FRJLRVIJQKVELV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1N=C(N=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


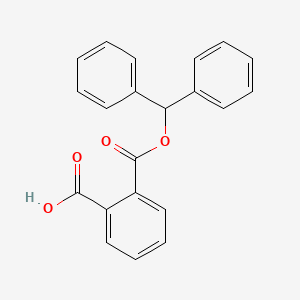
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)
![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)
![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
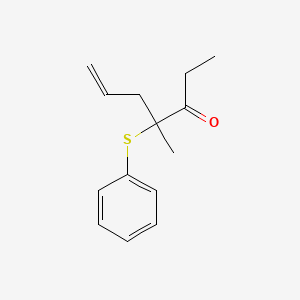
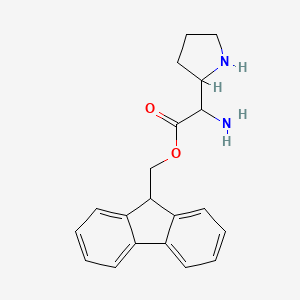
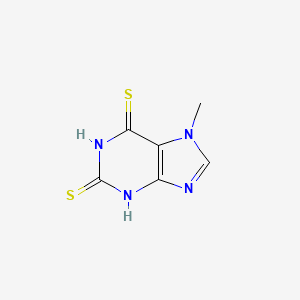
![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

